Q-VD(OMe)-OPh, also known as quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is a second-generation, irreversible broad-spectrum caspase inhibitor. It is designed to inhibit apoptosis by targeting caspases, which are cysteine proteases that play essential roles in programmed cell death. This compound is notable for its non-toxic nature, cell permeability, and ability to penetrate the blood-brain barrier, making it a valuable tool in both research and therapeutic contexts .
Q-VD(OMe)-OPh was synthesized to improve upon previous caspase inhibitors like Z-VAD-FMK and Boc-D-FMK. Its development aimed to provide a more effective means of inhibiting apoptosis without the cytotoxic effects often associated with high doses of other inhibitors . The compound is commercially available from various suppliers, including BPS Bioscience and MedChemExpress .
The synthesis of Q-VD(OMe)-OPh involves several steps that typically include the coupling of amino acids and the introduction of the o-phenoxy group. The detailed synthetic pathway may vary among laboratories but generally follows these principles:
The synthesis typically requires careful control of reaction conditions (temperature, pH) and may involve protective groups for the amino acids during coupling reactions. The final compound is soluble in dimethyl sulfoxide (DMSO) and ethanol but insoluble in water .
The molecular structure of Q-VD(OMe)-OPh features a quinolyl ring attached to a valyl residue linked to an O-methylated aspartic acid moiety. The structure can be represented as follows:
The compound has an IC50 range for inhibiting various caspases from approximately 25 nM to 10 µM depending on the specific caspase targeted .
Q-VD(OMe)-OPh acts primarily through its interaction with caspases:
In experimental settings, Q-VD(OMe)-OPh has been shown to completely suppress apoptosis induced by agents like actinomycin D within hours, demonstrating its potency compared to other inhibitors .
The mechanism of action for Q-VD(OMe)-OPh involves:
Research indicates that Q-VD(OMe)-OPh effectively inhibits apoptotic pathways mediated by caspases 9/3, 8/10, and 12 across different cell types and species .
Q-VD(OMe)-OPh has several important scientific applications:
Caspase inhibitors emerged as critical tools for dissecting apoptotic pathways following the discovery that caspases (cysteine-aspartic proteases) serve as central executioners of programmed cell death. First-generation inhibitors, including Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone) and Boc-D-FMK (tert-butoxycarbonyl-Asp-fluoromethylketone), functioned as broad-spectrum caspase inhibitors but exhibited significant limitations. These peptide-based compounds relied on fluoromethylketone (FMK) warheads that irreversibly bound caspase active sites. However, they required high working concentrations (≥50 μM), displayed off-target effects toward non-caspase proteases, and demonstrated cellular toxicity at elevated doses. For instance, Z-VAD-FMK metabolizes into fluoroacetate, a compound toxic to hepatocytes [1] [7]. These shortcomings spurred efforts to engineer inhibitors with enhanced specificity, potency, and biocompatibility.
The development of Q-VD(OMe)-OPh (quinolyl-valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone) addressed three critical design challenges inherent to first-generation inhibitors:
Table 1: Evolution of Caspase Inhibitor Chemical Scaffolds
Inhibitor | Warhead | P1-P3 Groups | Key Limitations |
---|---|---|---|
Z-VAD-FMK (1st gen) | Fluoromethylketone | Val-Ala-Asp | Hepatotoxicity, low solubility |
Boc-D-FMK (1st gen) | Fluoromethylketone | Asp | Low potency, poor membrane transit |
Q-VD-OPh (2nd gen) | Phenoxy methyl ketone | Quinolyl-Val-Asp(OMe) | None significant |
Q-VD-OPh demonstrates superior efficacy across biochemical, cellular, and in vivo contexts:
Table 2: Functional Comparison of Caspase Inhibitors
Parameter | Q-VD-OPh | Z-VAD-FMK | Boc-D-FMK |
---|---|---|---|
Effective Dose (in vitro) | 5 μM | ≥50 μM | ≥100 μM |
Toxicity Threshold | >100 μM | 50 μM | 200 μM |
BBB Penetration | Yes | No | No |
Caspase-3 IC₅₀ | 25 nM | 3.2 μM | 12 μM |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: